Safynol
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Overview
Description
Safynol: is a phytoalexin compound isolated from the safflower plant (Carthamus tinctorius)This compound is known for its antifungal properties and plays a significant role in the plant’s defense mechanism against pathogenic fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Safynol can be synthesized from 2,3-O-isopropylidene-(S)- and ®-glyceraldehyde. The synthesis involves several steps, including the use of reagents such as ethylmagnesium bromide, mesityl chloride, triphenylphosphine dibromide, and butyllithium in tetrahydrofuran . The synthetic process is complex and requires precise control of reaction conditions to obtain the desired enantiomeric forms of this compound.
Industrial Production Methods: The extraction process typically includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Safynol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as silver nitrate and iodine can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like triphenylphosphine and butyllithium.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as dehydrothis compound, which also exhibits antifungal properties .
Scientific Research Applications
Chemistry: Safynol is used in chemical research to study the synthesis and reactivity of phytoalexins. Its unique structure makes it an interesting subject for organic synthesis and stereochemistry studies .
Biology: In biological research, this compound is studied for its role in plant defense mechanisms. It is used to understand how plants produce and utilize phytoalexins to protect themselves from pathogenic fungi .
Medicine: While this compound itself is not widely used in medicine, its antifungal properties make it a potential candidate for developing new antifungal agents. Research is ongoing to explore its therapeutic applications .
Industry: In the agricultural industry, this compound is of interest for developing natural fungicides to protect crops from fungal infections. Its use in sustainable agriculture is being explored to reduce reliance on synthetic chemical fungicides .
Mechanism of Action
Safynol exerts its antifungal effects by inhibiting the growth of pathogenic fungi. The compound interferes with the fungal cell membrane and disrupts essential cellular processes, leading to the inhibition of fungal growth . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to interact with key enzymes and proteins in the fungal cells .
Comparison with Similar Compounds
Dehydrosafynol: A derivative of this compound with similar antifungal properties.
Resveratrol: Another phytoalexin with antifungal and antioxidant properties.
Pterostilbene: A compound structurally similar to resveratrol, known for its antifungal and anti-inflammatory effects.
Uniqueness: this compound is unique due to its specific structure and the presence of multiple triple bonds, which contribute to its potent antifungal activity. Unlike other phytoalexins, this compound is derived from the safflower plant and has a distinct stereochemistry that influences its biological activity .
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,10-11,13-15H,12H2,1H3/b3-2+,11-10+/t13-/m0/s1 |
InChI Key |
GVCJUCQUVWZELI-BJGIVKRHSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC#C/C=C/[C@@H](CO)O |
SMILES |
CC=CC#CC#CC#CC=CC(CO)O |
Canonical SMILES |
CC=CC#CC#CC#CC=CC(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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